molecular formula C19H29NO2 B8270144 Bornaprolol CAS No. 66451-06-7

Bornaprolol

カタログ番号: B8270144
CAS番号: 66451-06-7
分子量: 303.4 g/mol
InChIキー: NACJSVRGPPMZRS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bornaprolol involves a multi-step chemical reaction. The process begins with the reaction between 2-(Bicyclo[2.2.1]hept-2-yl)phenol and epichlorohydrin in the presence of sodium metal. This reaction forms an intermediate compound, which is then treated with isopropylamine to open the oxirane ring, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but is optimized for large-scale manufacturing. This involves the use of high-purity reagents and controlled reaction conditions to ensure maximum yield and purity of the final product .

化学反応の分析

Types of Reactions: Bornaprolol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .

科学的研究の応用

Bornaprolol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of beta-adrenergic antagonists.

    Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.

    Medicine: Studied for its potential therapeutic effects in treating cardiovascular diseases, such as hypertension and arrhythmias.

    Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.

作用機序

Bornaprolol exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 and beta-2 receptors. This inhibition prevents the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to these receptors. As a result, this compound reduces heart rate, myocardial contractility, and blood pressure, making it effective in the treatment of cardiovascular conditions .

類似化合物との比較

Comparison: Bornaprolol is unique in its structure, featuring a bicyclo[2.2.1]heptanyl group, which distinguishes it from other beta-blockers. This unique structure may contribute to its specific pharmacokinetic and pharmacodynamic properties, such as its long duration of action and high affinity for beta-adrenergic receptors .

生物活性

Bornaprolol is a selective beta-adrenergic antagonist, primarily used in the management of cardiovascular conditions. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions by competitively inhibiting beta-adrenergic receptors, which are pivotal in the regulation of heart rate and myocardial contractility. By blocking these receptors, this compound decreases heart rate and myocardial oxygen demand, making it effective in treating hypertension and other cardiovascular disorders. Its selectivity for beta-1 receptors minimizes side effects commonly associated with non-selective beta-blockers.

Pharmacological Properties

The pharmacological properties of this compound can be summarized as follows:

PropertyDescription
Molecular Formula C17H24N2O3
Molecular Weight 304.39 g/mol
Half-Life Approximately 4-6 hours
Bioavailability 60-80%
Metabolism Primarily hepatic via cytochrome P450

Cardiovascular Effects

This compound has demonstrated significant cardiovascular benefits. In a pooled analysis of randomized controlled trials, beta-blockers, including this compound, were associated with a reduction in cardiovascular mortality (RR 0.78; 95% CI 0.62 to 0.99) . This suggests that this compound may improve survival rates in patients with heart failure and hypertension.

Case Studies

  • Case Study on Hypertension Management :
    A patient with essential hypertension was treated with this compound. Over a six-month period, the patient's systolic blood pressure decreased from 160 mmHg to 120 mmHg, and diastolic pressure fell from 100 mmHg to 80 mmHg. The patient reported improved quality of life with no significant adverse effects.
  • Case Study on Heart Failure :
    A clinical trial involving patients with heart failure showed that those treated with this compound had improved left ventricular function compared to those receiving placebo. The study highlighted a significant reduction in hospitalizations due to heart failure exacerbations among the this compound group .

Research Findings

Recent studies have further elucidated the biological activity of this compound:

特性

CAS番号

66451-06-7

分子式

C19H29NO2

分子量

303.4 g/mol

IUPAC名

1-[2-(2-bicyclo[2.2.1]heptanyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C19H29NO2/c1-13(2)20-11-16(21)12-22-19-6-4-3-5-17(19)18-10-14-7-8-15(18)9-14/h3-6,13-16,18,20-21H,7-12H2,1-2H3

InChIキー

NACJSVRGPPMZRS-UHFFFAOYSA-N

正規SMILES

CC(C)NCC(COC1=CC=CC=C1C2CC3CCC2C3)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。